molecular formula C9H9ClN2O2 B14797398 Spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carbonyl chloride

Spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carbonyl chloride

Cat. No.: B14797398
M. Wt: 212.63 g/mol
InChI Key: LZSJHKKEIZSGPN-UHFFFAOYSA-N
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Description

Spiro[cyclopropane-1,6’-pyrazolo[5,1-b][1,3]oxazine]-2’-carbonyl chloride is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclopropane ring fused to a pyrazolo[5,1-b][1,3]oxazine core, with a carbonyl chloride functional group attached. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[cyclopropane-1,6’-pyrazolo[5,1-b][1,3]oxazine]-2’-carbonyl chloride typically involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functionalization processes .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale production might utilize continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclopropane-1,6’-pyrazolo[5,1-b][1,3]oxazine]-2’-carbonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce alcohols or amines, and substitution reactions can generate a wide range of derivatives with different functional groups .

Scientific Research Applications

Spiro[cyclopropane-1,6’-pyrazolo[5,1-b][1,3]oxazine]-2’-carbonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Spiro[cyclopropane-1,6’-pyrazolo[5,1-b][1,3]oxazine]-2’-carbonyl chloride involves its interaction with specific molecular targets and pathways. The carbonyl chloride group can react with nucleophiles in biological systems, potentially leading to the formation of covalent bonds with proteins or other biomolecules. This reactivity can disrupt normal cellular functions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[cyclopropane-1,6’-pyrazolo[5,1-b][1,3]oxazine]-2’-carbonyl chloride is unique due to its specific combination of a spirocyclic structure and a reactive carbonyl chloride group. This combination imparts both stability and reactivity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-carbonyl chloride

InChI

InChI=1S/C9H9ClN2O2/c10-8(13)6-3-7-12(11-6)4-9(1-2-9)5-14-7/h3H,1-2,4-5H2

InChI Key

LZSJHKKEIZSGPN-UHFFFAOYSA-N

Canonical SMILES

C1CC12CN3C(=CC(=N3)C(=O)Cl)OC2

Origin of Product

United States

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